molecular formula C20H17F3N4O3S B13378046 N'-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-[2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl]acetohydrazide

N'-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-[2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl]acetohydrazide

Cat. No.: B13378046
M. Wt: 450.4 g/mol
InChI Key: QEJDEAPZKCZRPL-YSURURNPSA-N
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Description

N’-(4-hydroxy-3-methoxybenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of functional groups, including a hydroxy group, a methoxy group, a trifluoromethyl group, and a thiazole ring, which contribute to its diverse reactivity and potential utility in research and industry.

Properties

Molecular Formula

C20H17F3N4O3S

Molecular Weight

450.4 g/mol

IUPAC Name

N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-2-[2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl]acetamide

InChI

InChI=1S/C20H17F3N4O3S/c1-30-17-7-12(5-6-16(17)28)10-24-27-18(29)9-15-11-31-19(26-15)25-14-4-2-3-13(8-14)20(21,22)23/h2-8,10-11,28H,9H2,1H3,(H,25,26)(H,27,29)/b24-10+

InChI Key

QEJDEAPZKCZRPL-YSURURNPSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)CC2=CSC(=N2)NC3=CC=CC(=C3)C(F)(F)F)O

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)CC2=CSC(=N2)NC3=CC=CC(=C3)C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-hydroxy-3-methoxybenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide typically involves a multi-step process. One common approach includes the condensation of 4-hydroxy-3-methoxybenzaldehyde with 2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing scalable purification techniques such as distillation, crystallization, or chromatography.

Chemical Reactions Analysis

Formation of the Thiazole Core

The thiazole ring is synthesized via cyclocondensation of thiourea derivatives with α-halo ketones or via Hantzsch thiazole synthesis. For example:

  • Reaction : 2-Amino-4-(3-(trifluoromethyl)phenylamino)thiazole is formed by reacting 3-(trifluoromethyl)aniline with thiourea and α-bromoacetophenone derivatives in ethanol under reflux .

  • Conditions : Ethanol, reflux (8–12 h), catalytic NaOAc .

Hydrazide Coupling

The acetohydrazide side chain is introduced via nucleophilic acyl substitution:

  • Reaction : 2-[2-(3-Trifluoromethylanilino)-1,3-thiazol-4-yl]acetic acid is treated with hydrazine hydrate to form the corresponding hydrazide .

  • Conditions : Hydrazine hydrate (80%), reflux (5 h) .

Cyclohexadienone Functionalization

The Z-configuration cyclohexadienone moiety is synthesized via Knoevenagel condensation:

  • Reaction : 3-Methoxy-4-oxocyclohexa-2,5-dien-1-carbaldehyde reacts with the hydrazide group to form the final Schiff base .

  • Conditions : Anhydrous ethanol, glacial acetic acid catalyst, 60–70°C .

Electrophilic Aromatic Substitution

The electron-rich thiazole ring undergoes nitration and sulfonation at the 5-position:

Reaction Reagents Product Yield Reference
NitrationHNO₃/H₂SO₄, 0°C5-Nitro-thiazole derivative72%
SulfonationSO₃/H₂SO₄, 50°C5-Sulfo-thiazole derivative68%

Nucleophilic Attack on the Hydrazide

The hydrazide group participates in condensation reactions:

  • Reaction : Reacts with aldehydes (e.g., benzaldehyde) to form hydrazone derivatives .

  • Conditions : Ethanol, reflux (6 h), acetic acid catalyst .

Oxidation of the Cyclohexadienone Moiety

The cyclohexadienone system is prone to oxidation, forming quinone derivatives:

Reagent Conditions Product Outcome
KMnO₄/H₂SO₄25°C, 2 h3-Methoxy-1,4-benzoquinoneComplete oxidation
DDQCH₂Cl₂, refluxStable radical intermediatePartial oxidation

Reduction of the Trifluoromethyl Group

The -CF₃ group is resistant to reduction, but hydrogenolysis under high-pressure H₂/Pd-C partially reduces it to -CH₂F .

pH-Dependent Hydrolysis

The hydrazide bond hydrolyzes under acidic/basic conditions:

Condition Degradation Product Half-Life
0.1 M HCl, 25°C2-[2-(3-Trifluoromethylanilino)thiazol-4-yl]acetic acid6.2 h
0.1 M NaOH, 25°CSame as above + hydrazine4.8 h

Photodegradation

Exposure to UV light (254 nm) induces retro-Knoevenagel cleavage, regenerating the aldehyde and hydrazide precursors.

Suzuki-Miyaura Coupling

The thiazole bromo-derivative undergoes Pd-catalyzed coupling:

  • Reaction : 4-Bromo-thiazole reacts with phenylboronic acid to form 4-phenyl-thiazole .

  • Catalyst : Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C .

Click Chemistry

The hydrazide group participates in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) :

  • Reaction : Forms triazole-linked conjugates with propargyl-modified biomolecules.

  • Yield : 85–92% .

Comparative Reactivity of Structural Analogues

Analog Key Difference Reactivity Trend
N'-(3-Oxocyclohex-1-en-1-yl)methyl variantLacks methoxy groupFaster hydrolysis (t₁/₂ = 3.1 h in 0.1 M HCl)
2-[2-(4-Methylanilino)thiazol-4-yl]acetohydrazide-CF₃ replaced with -CH₃Reduced electrophilic substitution yield

Mechanistic Insights

  • Schiff Base Formation : The Z-configuration is stabilized by intramolecular H-bonding between the hydrazide NH and cyclohexadienone carbonyl.

  • Thiazole Reactivity : Electron-withdrawing -CF₃ group deactivates the thiazole ring toward electrophiles but enhances stability toward nucleophiles .

Scientific Research Applications

N’-(4-hydroxy-3-methoxybenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-(4-hydroxy-3-methoxybenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. For example, the trifluoromethyl group can enhance the compound’s binding affinity to certain proteins, while the thiazole ring may interact with nucleic acids or other biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(4-hydroxy-3-methoxybenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide is unique due to the presence of the trifluoromethyl group and the thiazole ring, which are not commonly found together in similar compounds

Biological Activity

N'-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-[2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl]acetohydrazide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on available research findings.

  • Molecular Formula : C21H20N4O5
  • Molecular Weight : 408.407 g/mol
  • Density : 1.33 g/cm³
  • LogP : 2.071

These properties suggest a moderate lipophilicity, which may influence the compound's absorption and distribution in biological systems.

The compound's biological activity can be attributed to its structural components, particularly the thiazole and hydrazide moieties. Thiazoles are known for their diverse biological properties, including antimicrobial and anticancer activities. Hydrazides often exhibit anti-inflammatory and antitumor effects. The combination of these functionalities in this compound suggests a multifaceted mechanism of action.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, hydrazone derivatives have been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

Antimicrobial Activity

The thiazole ring in this compound has been linked to antimicrobial properties. Compounds with similar structures have demonstrated effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with essential metabolic pathways .

Anti-inflammatory Effects

Hydrazides are recognized for their anti-inflammatory properties. Research indicates that N'-substituted hydrazides can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models . This suggests that the compound may be beneficial in treating inflammatory diseases.

Study 1: Anticancer Efficacy

A study evaluated the anticancer potential of a related hydrazide compound on human breast cancer cells (MCF-7). The results showed that treatment with the compound led to a significant decrease in cell viability (IC50 = 15 µM), with evidence of apoptosis confirmed through flow cytometry analysis.

Study 2: Antimicrobial Activity

In another investigation, a series of thiazole derivatives were tested against Staphylococcus aureus and Escherichia coli. One derivative exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL against both strains, highlighting the potential for development as an antimicrobial agent .

Q & A

Q. What are the recommended synthetic routes for this acetohydrazide derivative?

The compound can be synthesized via hydrazide condensation reactions. A typical approach involves refluxing a thiazole precursor with a substituted hydrazine derivative in ethanol or methanol under acidic conditions (e.g., glacial acetic acid). For example, highlights the use of substituted phenylhydrazines in analogous syntheses. Purification often involves recrystallization from methanol or ethanol, as demonstrated in hydrazide-based syntheses .

Q. Which spectroscopic methods are critical for characterizing this compound?

Key techniques include:

  • IR spectroscopy to confirm carbonyl (C=O) and hydrazide (N–H) functional groups.
  • 1H/13C NMR to resolve the Z-configuration of the methylidene group and aromatic substituents.
  • Mass spectrometry (MS) to verify molecular weight and fragmentation patterns.
  • Elemental analysis to confirm purity (e.g., C, H, N content) .

Q. How should researchers design initial biological activity assessments?

Begin with in vitro enzyme inhibition assays targeting relevant pathways (e.g., kinase or protease inhibition). Use standardized protocols for cytotoxicity screening (e.g., MTT assay on cancer cell lines). and describe similar frameworks for evaluating benzimidazole and pyrazole derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Employ Design of Experiments (DoE) and Bayesian optimization to systematically vary parameters (e.g., temperature, solvent ratio, catalyst loading). demonstrates the superiority of heuristic algorithms over trial-and-error approaches for yield optimization. For complex reactions, consider microwave-assisted synthesis (e.g., ) to reduce side products .

Q. What strategies resolve contradictions in bioactivity data across studies?

  • Reproducibility checks : Ensure consistent purity (>95% by HPLC; isotopic labeling as in for traceability).
  • Standardized assays : Use positive controls (e.g., known inhibitors) and validate across multiple cell lines.
  • Mechanistic studies : Employ molecular docking or isothermal titration calorimetry (ITC) to confirm target binding .

Q. How to address crystallographic challenges posed by the compound’s complex structure?

  • Use SHELXL ( ) for refining high-resolution data, particularly for handling the Z-configuration and disorder in the cyclohexadienone ring.
  • WinGX ( ) facilitates data integration and error correction.
  • ORTEP-3 ( ) generates publication-quality thermal ellipsoid diagrams, critical for visualizing steric strain in the thiazole-hydrazide moiety .

Q. How to analyze regioselectivity in the synthesis of analogous derivatives?

  • Computational modeling : DFT calculations (e.g., Gaussian) predict reaction pathways and regioselectivity.
  • Control experiments : Synthesize derivatives with varied substituents (e.g., substituted phenylhydrazines) to map electronic effects.
  • X-ray crystallography : Compare crystal structures to confirm regiochemical outcomes .

Methodological Notes

  • Data validation : Cross-reference spectral data with computational predictions (e.g., ACD/IUPAC naming in ) .

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